molecular formula C17H15IN4O B14732559 N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide CAS No. 5791-71-9

N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide

Cat. No.: B14732559
CAS No.: 5791-71-9
M. Wt: 418.23 g/mol
InChI Key: JBTDKHLIVSBJKO-UHFFFAOYSA-N
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Description

N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is a complex organic compound that features an indole moiety, an imine linkage, and an iodo-substituted aniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide typically involves a multi-step process:

    Formation of the Indole Derivative: The indole moiety can be synthesized through the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Iodination of Aniline: The aniline derivative is iodinated using iodine and an oxidizing agent such as sodium iodide in the presence of an acid.

    Formation of the Imine Linkage: The indole derivative is then reacted with an aldehyde to form the imine linkage.

    Coupling Reaction: Finally, the iodinated aniline is coupled with the imine derivative under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized products.

    Reduction: Reduction of the imine linkage can yield the corresponding amine derivative.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in studies to understand its interaction with biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can engage in π-π stacking interactions, while the imine linkage and iodo group can form hydrogen bonds and halogen bonds, respectively. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(1H-indol-3-ylmethylideneamino)-2-(4-bromoanilino)acetamide
  • N-(1H-indol-3-ylmethylideneamino)-2-(4-chloroanilino)acetamide
  • N-(1H-indol-3-ylmethylideneamino)-2-(4-fluoroanilino)acetamide

Uniqueness

N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide is unique due to the presence of the iodo group, which can participate in halogen bonding and influence the compound’s reactivity and interaction with biological targets. This makes it distinct from its bromo, chloro, and fluoro analogs, which may have different electronic and steric properties.

Properties

CAS No.

5791-71-9

Molecular Formula

C17H15IN4O

Molecular Weight

418.23 g/mol

IUPAC Name

N-(1H-indol-3-ylmethylideneamino)-2-(4-iodoanilino)acetamide

InChI

InChI=1S/C17H15IN4O/c18-13-5-7-14(8-6-13)19-11-17(23)22-21-10-12-9-20-16-4-2-1-3-15(12)16/h1-10,19-20H,11H2,(H,22,23)

InChI Key

JBTDKHLIVSBJKO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)CNC3=CC=C(C=C3)I

Origin of Product

United States

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